BenchChemオンラインストアへようこそ!

Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

Soluble Epoxide Hydrolase Chronic Kidney Disease Scaffold Comparison

Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS 1179340-30-7) is a Boc-protected spirocyclic diamine building block featuring a conformationally constrained 1-oxa-4,9-diazaspiro[5.5]undecane core. This scaffold belongs to the class of azaspirodecane derivatives and contains two differentiated amino groups: a Boc-protected 9-position amine suitable for later orthogonal deprotection and a 4-position secondary amine available for direct functionalization.

Molecular Formula C13H25ClN2O3
Molecular Weight 292.8
CAS No. 1179340-30-7
Cat. No. B2677305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
CAS1179340-30-7
Molecular FormulaC13H25ClN2O3
Molecular Weight292.8
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNCCO2.Cl
InChIInChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)10-14-6-9-17-13;/h14H,4-10H2,1-3H3;1H
InChIKeyZCEFFZFAWWIMGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS 1179340-30-7): Spirocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS 1179340-30-7) is a Boc-protected spirocyclic diamine building block featuring a conformationally constrained 1-oxa-4,9-diazaspiro[5.5]undecane core . This scaffold belongs to the class of azaspirodecane derivatives and contains two differentiated amino groups: a Boc-protected 9-position amine suitable for later orthogonal deprotection and a 4-position secondary amine available for direct functionalization [1]. The hydrochloride salt form enhances aqueous solubility for biological assays and synthetic manipulations .

Why Generic 1-Oxa-4,9-diazaspiro[5.5]undecane Substitution Fails: Scaffold-Specific Positioning of the Boc Protecting Group and Salt Form Are Critical for Downstream Utility


The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is not a commodity interchangeable with other spirocyclic diamines. The specific placement of the Boc protecting group at the 9-position (rather than the 4-position, as in the regioisomer CAS 1023595-11-0) determines which amine is available for initial functionalization, directly influencing the synthetic route and the types of lead-generation libraries that can be constructed [1]. Furthermore, the hydrochloride salt form of CAS 1179340-30-7 provides immediate aqueous solubility that the corresponding free base (CAS 930785-40-3) lacks, eliminating the need for in situ salt formation prior to biological testing [2]. In vivo efficacy data from the sEH inhibitor and dual MOR/σ1R antagonist programs demonstrate that the 1-oxa-4,9-diazaspiro[5.5]undecane topology confers pharmacokinetic and pharmacodynamic properties not replicated by the 2,8-diazaspiro[4.5]decane scaffold or by simpler piperidine-based building blocks [3].

Quantitative Differentiation Evidence for Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride


1-Oxa-4,9-diazaspiro[5.5]undecane-Based sEH Inhibitors Demonstrate In Vivo Efficacy, Unlike 2,8-Diazaspiro[4.5]decane Analogues in a Rat CKD Model

Kato et al. (2014) reported that compound 19, a 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea, significantly lowered serum creatinine in a rat anti-glomerular basement membrane (anti-GBM) glomerulonephritis model when administered orally at 30 mg/kg. In a direct head-to-head comparison within the same study, 2,8-diazaspiro[4.5]decane-based trisubstituted ureas did not show efficacy in this model [1]. This in vivo efficacy differentiation is attributed to the distinct spatial orientation of the urea pharmacophore imposed by the [5.5] oxa-spiro scaffold.

Soluble Epoxide Hydrolase Chronic Kidney Disease Scaffold Comparison

4-Alkyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives (EST73502) Achieve Balanced Dual MOR Agonism (Ki = 64 nM) and σ1R Antagonism (Ki = 118 nM), Surpassing 4-Aryl Analogue Selectivity and ADME Profiles

García et al. (2020) demonstrated that compound 14u (EST73502), a 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, exhibits balanced dual μ-opioid receptor (MOR) agonism (Ki = 64 nM) and σ1 receptor (σ1R) antagonism (Ki = 118 nM) [1]. In vivo, EST73502 showed potent analgesic activity (ED50 = 14 mg/kg p.o. in the paw pressure test in CD1 mice) comparable to oxycodone, but with significantly reduced intestinal transit inhibition and naloxone-precipitated withdrawal signs [1]. The earlier 4-aryl series (García et al., 2019) on the same scaffold showed different selectivity profiles and less favorable ADME properties, demonstrating that the specific 4-alkyl substitution pattern—enabled by the Boc-protected building block—is critical for achieving the desired dual pharmacological profile [2].

Pain Mu-Opioid Receptor Sigma-1 Receptor Dual Pharmacology

[5.5] Oxa-Spirocyclic System Provides Superior Metabolic Stability Compared to [4.5] Spiro Analogues Through Reduced Ring-Opening Susceptibility

Pharmacokinetic comparisons of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives versus [4.5] spiro analogues indicate superior metabolic stability for the [5.5] oxa-system. The oxygen heteroatom in the scaffold provides protection against oxidative metabolism, while the larger six-membered rings of the [5.5] system reduce susceptibility to ring-opening reactions that can occur with strained four-membered rings present in [4.5] spiro systems . This class-level trend is consistent with the general principle that spiro[5.5] scaffolds offer higher conformational rigidity and metabolic resilience than smaller spiro ring systems, as reviewed across multiple medicinal chemistry programs [1]. Note: specific human liver microsome intrinsic clearance values for the exact building block CAS 1179340-30-7 are not publicly available; the comparison is based on data from elaborated derivatives bearing the same core scaffold.

Metabolic Stability Spirocyclic Scaffolds Pharmacokinetics

Hydrochloride Salt Form of CAS 1179340-30-7 Provides Immediate Aqueous Solubility Advantage Over the Free Base (CAS 930785-40-3) for Biological Assay Compatibility

The hydrochloride salt form (CAS 1179340-30-7) provides enhanced aqueous solubility compared to the corresponding free base, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 930785-40-3). While quantitative solubility values are not publicly disclosed for this specific compound, the general principle that amine hydrochloride salts exhibit significantly higher water solubility than their free base counterparts is well established for spirocyclic diamine building blocks . The free base (CAS 930785-40-3) is typically supplied as a solid with limited water solubility [1]. The hydrochloride salt eliminates the need for pre-dissolution in DMSO or other organic co-solvents for aqueous biological assays.

Aqueous Solubility Salt Form Assay Compatibility

High-Impact Application Scenarios for Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane-Based sEH Inhibitors for Chronic Kidney Disease Programs

As demonstrated by Kato et al. (2014), only the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold—not the 2,8-diazaspiro[4.5]decane scaffold—yields sEH inhibitors with in vivo efficacy in the anti-GBM glomerulonephritis rat model [1]. The 9-Boc hydrochloride building block (CAS 1179340-30-7) is the optimal starting material for constructing the trisubstituted urea pharmacophore at the 4-position, followed by Boc deprotection and elaboration at the 9-position. Procurement of this specific building block ensures that the resulting library maintains the scaffold topology required for in vivo activity.

Lead Optimization of Dual MOR Agonist / σ1R Antagonist Analgesics with Reduced Opioid Side Effects

The clinical candidate EST73502 (derived from 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane) achieved Ki values of 64 nM (MOR) and 118 nM (σ1R) with an in vivo ED50 of 14 mg/kg p.o., demonstrating analgesia comparable to oxycodone but with reduced intestinal transit inhibition and withdrawal signs [2]. The 9-Boc hydrochloride building block enables systematic exploration of 4-alkyl substituents while keeping the 9-position protected for later diversification, directly supporting the SAR strategy that differentiated the 4-alkyl series from the inferior 4-aryl series [3].

Construction of Conformationally Constrained Lead-Generation Libraries with Orthogonal Amino Functionalization

The [5.5] spirocyclic scaffold offers superior metabolic stability compared to [4.5] analogues , and the two differentiated amino groups (4-NH with predicted pKa ~9.0; 9-NBoc with predicted pKa ~ -0.72) provide orthogonal reactivity handles for sequential amide formation or reductive amination, as described by Jenkins et al. (2009) [4]. This enables efficient parallel library synthesis from a single building block, maximizing chemical diversity while minimizing synthetic steps.

Aqueous Biological Assay Development Requiring Direct Solubility Without Organic Co-Solvents

The hydrochloride salt form (CAS 1179340-30-7) offers immediate aqueous solubility, unlike the free base (CAS 930785-40-3) which requires DMSO or other organic co-solvents . This is critical for high-throughput screening campaigns, SPR-based binding assays, and in vivo formulation where organic solvent content must be minimized to avoid solvent-related artifacts or toxicity.

Quote Request

Request a Quote for Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.